molecular formula C17H15BrN2OS B2636258 2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 850903-06-9

2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2636258
CAS No.: 850903-06-9
M. Wt: 375.28
InChI Key: RKXYTSMDQNYQIV-HTXNQAPBSA-N
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Description

2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a sophisticated chemical scaffold designed for advanced research applications. This compound features a benzamide moiety linked to a dihydrobenzothiazole ring system, a structure known for its significance in medicinal chemistry and materials science. The presence of the bromo substituent offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, making it a valuable intermediate for constructing diverse compound libraries . The (2E)-dihydro-1,3-benzothiazol-2-ylidene group is an iminium-like system, a feature present in bioactive molecules and synthetic intermediates that can be involved in condensation and cyclization reactions . Researchers can leverage this compound in the development of novel heterocyclic systems, exploration of structure-activity relationships, and as a key precursor in synthetic methodology studies. Its rigid, planar structure may also be of interest in the study of molecular interactions and the development of spectroscopic probes.

Properties

IUPAC Name

2-bromo-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2OS/c1-10-8-11(2)15-14(9-10)22-17(20(15)3)19-16(21)12-6-4-5-7-13(12)18/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXYTSMDQNYQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC=CC=C3Br)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the following steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Amidation: The final step involves the reaction of the brominated benzothiazole with benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural differences and similarities between the target compound and related benzamide/heterocyclic derivatives:

Compound Name Heterocyclic Core Substituents Key Interactions Biological/Physicochemical Notes
2-Bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide 2,3-Dihydro-1,3-benzothiazole Bromo (benzamide), 3,4,6-trimethyl (benzothiazole) Conjugation via imine bond; potential halogen bonding (Br) Not explicitly reported; inferred enzyme inhibition potential
2-Bromo-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide 4,5,6,7-Tetrahydrobenzo[b]thiophene Bromo (benzamide), cyano (thiophene) Strong electron-withdrawing cyano group; π-π stacking in tetrahydro ring No bioactivity data provided
2-Bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide 2,3-Dihydro-1H-pyrazole Bromo (benzamide), methyl (pyrazole), phenyl (pyrazole) Hydrogen bonding (N–H∙∙∙O); electrostatic stabilization via DFT Theoretical stability aligns with experimental data
4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide 2,3-Dihydro-1,3-benzothiazole Methoxy (sulfonamide), methyl (benzothiazole) N–H∙∙∙N and C–H∙∙∙O hydrogen bonds; π-π stacking (3.95 Å) 11β-HSD1 inhibition for diabetes therapy

Key Observations:

  • Heterocyclic Core Influence : The benzothiazole core (target compound and ) enables π-π stacking and hydrogen bonding, whereas pyrazole and tetrahydrothiophene cores introduce varying electronic and steric environments.
  • Methyl groups on the benzothiazole (target compound) improve lipophilicity relative to the unsubstituted analog in .
  • Stabilization Mechanisms : Hydrogen bonding dominates in pyrazole derivatives , while π-π interactions are critical in sulfonamide-benzothiazole systems .

Methodological Comparisons

  • Structural Elucidation: X-ray crystallography (e.g., ) and DFT calculations are standard for confirming planar geometries and non-covalent interactions. The target compound’s (2E)-configuration likely required similar validation.
  • Synthetic Routes : Sulfonamide derivatives (e.g., ) are synthesized via nucleophilic substitution, while benzamides (e.g., ) often use acyl chloride intermediates. The trimethyl substitution in the target compound may necessitate regioselective methylation steps.

Research Tools and Databases

  • Crystallography Software : SHELX and ORTEP are widely used for refining crystal structures and visualizing π-π/hydrogen-bonding interactions.
  • Database References : The Cambridge Structural Database (CSD) provides structural data for over 250,000 compounds, enabling rapid comparisons of bond lengths and angles.

Biological Activity

The compound 2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a derivative of benzothiazole and benzamide, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4,6-trimethylbenzothiazole with bromine and subsequent acylation with benzoyl chloride. The reaction conditions often require solvents such as DMF (N,N-Dimethylformamide) and catalysts like triethylamine to facilitate the formation of the desired product.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, studies have demonstrated that certain derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli at minimal inhibitory concentrations (MIC) ranging from 50 μg/mL to 100 μg/mL .

Antifungal Activity

In addition to antibacterial properties, benzothiazole derivatives have also been evaluated for antifungal activity. Compounds related to this structure have demonstrated efficacy against various fungal strains in vitro, suggesting a potential role in treating fungal infections .

Antitumor Activity

The antitumor potential of benzothiazole derivatives is another area of interest. For instance:

  • Cell Proliferation Inhibition : Compounds structurally similar to this compound have been tested against several cancer cell lines including SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). Results indicated that these compounds could significantly inhibit cell proliferation with IC50 values showing moderate to high activity .

Study on Antimicrobial Effects

A study published in PMC9502297 evaluated the antimicrobial effects of various benzothiazole derivatives. The findings highlighted that compounds similar to this compound exhibited potent antibacterial activity against E. coli and S. aureus, with MIC values supporting their use as potential therapeutic agents .

Study on Antitumor Properties

Another relevant study assessed the antitumor effects of newly synthesized benzothiazole derivatives. The results showed that these compounds could inhibit tumor cell growth effectively in vitro. The study emphasized the need for further research to explore the mechanisms underlying these effects and their potential application in cancer therapy .

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